Cas no 1454906-51-4 (tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate)

Tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate is a brominated thiadiazole derivative featuring a carbamate-protected amine group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The 5-bromo substituent on the thiadiazole ring offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, expanding its utility in constructing complex heterocyclic frameworks. Its well-defined reactivity and compatibility with diverse synthetic conditions make it a valuable building block for medicinal chemistry and material science applications.
tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate structure
1454906-51-4 structure
Product Name:tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate
CAS No:1454906-51-4
MF:C8H12BrN3O2S
MW:294.168779373169
MDL:MFCD27992011
CID:4605952
PubChem ID:73425299
Update Time:2025-11-01

tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL ((5-BROMO-1,3,4-THIADIAZOL-2-YL)METHYL)CARBAMATE
    • Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate
    • TERT-BUTYL((5-BROMO-1,3,4-THIADIAZOL-2-YL)METHYL)CARBAMATE
    • CS-0168585
    • WS-01848
    • GAMAMLTWNYNACZ-UHFFFAOYSA-N
    • DB-173265
    • 1454906-51-4
    • tert-butyl ((5-bromo-1,3,4-thiadiazol-2-yl)methyl)-carbamate
    • 2-(Boc-aminomethyl)-5-bromo-1,3,4-thiadiazole
    • MFCD27992011
    • t-Butyl ((5-bromo-1,3,4-thiadiaZol-2-yl)methyl)carbamate
    • SCHEMBL15248092
    • DTXSID301132035
    • MDL: MFCD27992011
    • Inchi: 1S/C8H12BrN3O2S/c1-8(2,3)14-7(13)10-4-5-11-12-6(9)15-5/h4H2,1-3H3,(H,10,13)
    • InChI Key: GAMAMLTWNYNACZ-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCC1=NN=C(Br)S1

Computed Properties

  • Exact Mass: 292.98336g/mol
  • Monoisotopic Mass: 292.98336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 92.4Ų

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tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:1454906-51-4)tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate
Order Number:A1063027
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:26
Price ($):3388.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate

tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate (CAS No. 1454906-51-4): An Overview

tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate (CAS No. 1454906-51-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and applications.

The chemical structure of tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate is defined by a tert-butyl carbamate group attached to a methyl group, which is further substituted with a 5-bromo-1,3,4-thiadiazole ring. The presence of the bromine atom and the thiadiazole ring imparts unique chemical properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

In terms of synthesis, tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate can be prepared through several well-documented methods. One common approach involves the reaction of 2-(bromomethyl)-5-bromo-1,3,4-thiadiazole with tert-butyl carbamate in the presence of a suitable base. This reaction typically proceeds under mild conditions and yields the desired product with high purity and yield. Recent advancements in synthetic methodologies have also explored greener and more efficient routes to synthesize this compound, aligning with the growing emphasis on sustainable chemistry practices.

The biological activities of tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate have been extensively studied in various contexts. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are crucial targets in cancer and inflammatory diseases. These findings have opened up new avenues for the development of targeted therapies using this compound as a lead molecule.

Beyond its enzymatic inhibition properties, tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate has also been investigated for its antimicrobial and antiviral activities. Studies have demonstrated that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Additionally, preliminary data suggest that it may have antiviral activity against certain RNA viruses, making it a promising candidate for further exploration in the field of infectious diseases.

In the realm of drug discovery and development, tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate has shown promise as a scaffold for the design of novel therapeutic agents. Its structural flexibility allows for easy modification through functional group manipulation, enabling researchers to fine-tune its pharmacological properties. For example, substituting the bromine atom with other halogens or functional groups can significantly alter the compound's biological activity and selectivity.

Clinical trials involving derivatives of tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate are currently underway to evaluate their safety and efficacy in treating various diseases. Early results from these trials have been encouraging, with several compounds demonstrating favorable pharmacokinetic profiles and minimal side effects. These findings underscore the potential of this class of compounds as future therapeutic agents.

In conclusion, tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate (CAS No. 1454906-51-4) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to advance in this area, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.

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Amadis Chemical Company Limited
(CAS:1454906-51-4)tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate
A1063027
Purity:99%
Quantity:5g
Price ($):3388.0
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